molecular formula C28H31N5S B11094931 5-benzyl-2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-benzyl-2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11094931
M. Wt: 469.6 g/mol
InChI Key: RVLLGVCEKVAYHL-UHFFFAOYSA-N
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Description

5-benzyl-2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a Mannich reaction, where formaldehyde and a secondary amine (piperazine) react with the triazole intermediate.

    Benzylation: The benzyl group is added via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled by linking the triazole and piperazine moieties through a suitable linker, often involving a reductive amination step.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, hydrogenated piperazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound could be explored for similar properties, potentially leading to new therapeutic agents.

Medicine

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as corrosion inhibitors, or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors in biological systems. The piperazine moiety can modulate the compound’s binding affinity and selectivity, while the benzyl group can enhance lipophilicity, improving membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Basic triazole structure without additional functional groups.

    Benzylpiperazine: Lacks the triazole ring but contains the piperazine and benzyl groups.

    Diphenylmethylpiperazine: Contains the piperazine and diphenylmethyl groups but lacks the triazole ring.

Uniqueness

The uniqueness of 5-benzyl-2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of the triazole ring, piperazine moiety, and benzyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H31N5S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-benzyl-4-methyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C28H31N5S/c1-30-26(21-23-11-5-2-6-12-23)29-33(28(30)34)22-31-17-19-32(20-18-31)27(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,27H,17-22H2,1H3

InChI Key

RVLLGVCEKVAYHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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